molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
CAS RN: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US05362901

Procedure details

A liquid mixture of 150 g/h of phenol and 0.5 mol % of poly[oxy(butylhydroxystannylene)](--BuSn(OH)--O]n), preheated to 160° C., was continuously metered at the head into a column 185 cm in length and 28 mm in diameter isothermically thermostatted to 180° C. and filled with V4A stainless steel wire mesh rings (3×3 mm). 150 g/h of gaseous dimethyl carbonate were supplied in counter-current to this liquid stream, which dimethyl carbonate had been vaporised in a separate apparatus and fed into the column 35 cm above the column foot. At the top end of the column, which had a short enrichment part (15 cm adiabatic column equipped with a reflux divider), a mixture of methanol and dimethyl carbonate (head product) was continuously withdrawn, at the foot of the column, which had a short stripping part (35 cm oil-heated tube coil evaporator), 162 g/h of a mixture of 15.1% by weight of methyl phenyl carbonate, 1.6% by weight of diphenyl carbonate, 83.3% by weight of phenol and the catalyst (bottom product) were continuously withdrawn. The bottom product collected in a period of 4.5 h was subjected to intermediate storage and after completion of the first pass, was again fed to the head of the column at the same space-time loading and gaseous dimethyl carbonate was supplied in counter-current to this under conditions unchanged from the first pass. 173 g/h of a mixture of 26.3% by weight of methyl phenyl carbonate, 7.9% by weight of diphenyl carbonate and 65.8% by weight of phenol were now withdrawn at the column foot together with the catalyst (second pass). In a third pass of the product obtained from the second pass with a counter-current of dimethyl carbonate, 180 g/h of a bottom product of composition 28.6% by weight of methyl phenyl carbonate, 10.5% by weight of diphenyl carbonate and 60.8% by weight of phenol were obtained. This corresponds to a space-time yield for the methyl phenyl carbonate and diphenyl carbonate formation, based on three column passes, of 0.021 kg 1-1 h-1. When this mixture was then fed a fourth time in at the head of the column, without a counter-current of dimethyl carbonate, 196 g/h of a bottom product of composition 8.8% by weight of methyl phenyl carbonate, 34.7% by weight of diphenyl carbonate and 56.4% by weight of phenol were obtained, which gives a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on 4 column passes, of 0.020 kg 1-1 h-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
BuSn(OH)--O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10]>CO>[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10].[C:8](=[O:11])([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:9][CH3:10].[C:8](=[O:13])([O:9][C:10]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
BuSn(OH)--O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 160° C.
CUSTOM
Type
CUSTOM
Details
equipped with a reflux divider),
CUSTOM
Type
CUSTOM
Details
was continuously withdrawn, at the foot of the column, which
TEMPERATURE
Type
TEMPERATURE
Details
a short stripping part (35 cm oil-heated tube coil evaporator), 162 g/h of a mixture of 15.1% by weight of methyl phenyl carbonate, 1.6% by weight of diphenyl carbonate, 83.3% by weight of phenol
CUSTOM
Type
CUSTOM
Details
the catalyst (bottom product) were continuously withdrawn
CUSTOM
Type
CUSTOM
Details
The bottom product collected in a period of 4.5 h
Duration
4.5 h
ADDITION
Type
ADDITION
Details
173 g/h of a mixture of 26.3% by weight of methyl phenyl carbonate, 7.9% by weight of diphenyl carbonate and 65.8% by weight of phenol
CUSTOM
Type
CUSTOM
Details
were now withdrawn at the column foot together with the catalyst (second pass)

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC)=O
Name
Type
product
Smiles
C(OC)(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.